4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps:
Formation of the Benzoyl Hydrazone Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine to form 4-chlorobenzyl benzoate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 2-Bromobenzoic Acid: The hydrazone intermediate is then coupled with 2-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzoates
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the 4-chlorobenzyl and 2-bromobenzoate moieties suggests potential interactions with biological targets.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the carbohydrazonoyl group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar in structure but with an iodine atom instead of bromine.
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Similar in structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms in the structure allows for unique interactions and modifications compared to its analogs.
Properties
CAS No. |
769153-24-4 |
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Molecular Formula |
C28H20BrClN2O4 |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-25-7-3-1-5-23(25)28(34)36-22-15-11-19(12-16-22)17-31-32-27(33)24-6-2-4-8-26(24)35-18-20-9-13-21(30)14-10-20/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI Key |
NOCWPBVWVJNRQC-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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